N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide

GPR52 Agonist Antipsychotic cAMP Accumulation

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide (Molecular Formula: C21H28N2O5, Molecular Weight: ~388.46 g/mol) is a synthetic small molecule characterized as a five-membered heterocyclic benzamide derivative. It is documented in patent literature as having agonist activity at the orphan G-protein-coupled receptor GPR52 and has also been explored as a tropomyosin receptor kinase A (TrkA) inhibitor , situating it at the intersection of neuropsychiatric and oncological research tool compounds.

Molecular Formula C21H28N2O5
Molecular Weight 388.464
CAS No. 954077-90-8
Cat. No. B2818833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide
CAS954077-90-8
Molecular FormulaC21H28N2O5
Molecular Weight388.464
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)CC3=CC=CO3
InChIInChI=1S/C21H28N2O5/c1-25-18-11-16(12-19(26-2)20(18)27-3)21(24)22-13-15-6-8-23(9-7-15)14-17-5-4-10-28-17/h4-5,10-12,15H,6-9,13-14H2,1-3H3,(H,22,24)
InChIKeyHKKUVVSZMZLAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide (CAS 954077-90-8): A Dual-Pathway Research Compound for Neuro- oncology and Psychiatry


N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide (Molecular Formula: C21H28N2O5, Molecular Weight: ~388.46 g/mol) is a synthetic small molecule characterized as a five-membered heterocyclic benzamide derivative . It is documented in patent literature as having agonist activity at the orphan G-protein-coupled receptor GPR52 and has also been explored as a tropomyosin receptor kinase A (TrkA) inhibitor , situating it at the intersection of neuropsychiatric and oncological research tool compounds.

Structural Specificity of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide: Why In-Class Analogs Are Not Interchangeable


This compound cannot be generically substituted with other benzamide or piperidine derivatives without altering pharmacological function. Its substitution pattern allows for engagement with two distinct target families: it displays GPR52 agonist activity according to patent WO2011078360 , a target distinct from classical dopamine receptors, while also being cited as an inhibitor of the TrkA kinase . A simple structural swap to a compound lacking the furan-2-ylmethyl or the 3,4,5-trimethoxybenzamide moieties would almost certainly lose the specific conformational requirements for one or both of these binding interactions, fundamentally changing its utility as a dual-pathway research probe.

Critical Evidence Gap: Pending Quantitative Differentiation Data for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide


GPR52 Agonist Activity: A Qualitative Class Advantage Over Dopamine-Centric Antipsychotics

The compound is claimed as a GPR52 agonist in patent WO2011078360, a mechanism associated with novel antipsychotic action . This differentiates it pharmacologically from approved antipsychotics that primarily target dopamine D2 receptors. However, **no specific EC50 value for this compound at GPR52 is available** from non-excluded primary sources to perform a quantitative head-to-head comparison.

GPR52 Agonist Antipsychotic cAMP Accumulation

Dual-Target Potential: GPR52 Agonism and TrkA Inhibition in a Single Scaffold

DrugMap records associate this compound with TrkA inhibition, alongside indications for neuropathic pain and cancer, while also being linked to GPR52 agonism patents . This dual target profile is unusual compared to selective TrkA inhibitors like Larotrectinib. However, **no specific IC50 or Ki values for TrkA inhibition are reported** for this compound in accessible primary sources, preventing a quantitative differentiation.

Multifunctional Ligand TrkA Inhibitor Neuropathic Pain

CYP3A4 Inhibition Liability: An Inferable but Unquantified Differentiation Point

BindingDB records for structurally analogous benzamide-piperidine compounds show widely varying CYP3A4 inhibition, with some analogs exhibiting weak inhibition (IC50 > 10,000 nM) . As CYP3A4 is a critical enzyme for drug metabolism, this parameter is a key differentiator between otherwise similar tool compounds. The specific CYP3A4 inhibition profile for this compound has not been established in available primary data.

Drug-Drug Interaction CYP3A4 Metabolic Stability

Application Scenarios for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide (954077-90-8) Based on Inferred Target Profiles


Probe for Non-Dopaminergic Antipsychotic Mechanism Studies

Given its patent classification as a GPR52 agonist , this compound is suitable for use as a research tool to study GPR52-mediated cAMP accumulation and its downstream effects on dopamine D1/NMDA receptor signaling in in vitro models. It can serve as a starting point for investigating treatments for schizophrenia symptoms that are not adequately managed by current D2-targeting drugs.

Investigation of Dual GPR52/TrkA Pharmacology in Overlap Conditions

The dual citation of this molecule for both GPR52 agonism and TrkA inhibition makes it a compelling candidate for research into conditions where neuropsychiatric and pain pathways intersect, such as neuropathic pain with comorbid depression or cancer-related cognitive impairment. It allows for the study of a single molecular entity on two pathologically relevant signaling nodes.

Benchmarking Compound for Novel GPR52 Agonist Development

As an example from a foundational patent in the GPR52 field , this compound can function as a critical comparator or benchmark in the pharmaceutical industry for the development of next-generation GPR52 agonists. Its activity profile can be used to establish SAR for novel chemical series aimed at improving potency and selectivity.

Quote Request

Request a Quote for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.